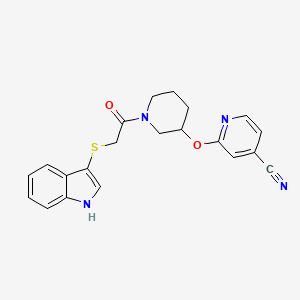

2-((1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile

説明

¹H NMR Analysis (400 MHz, DMSO-d₆)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 11.23 | s (1H) | 1 | Indole N-H |

| 8.62 | d (1H, J=5.1) | 1 | Pyridine H-3 |

| 7.98 | dd (1H, J=5.1, 1.5) | 1 | Pyridine H-5 |

| 7.45 | d (1H, J=2.3) | 1 | Indole H-2 |

| 7.32 | m (2H) | 2 | Indole H-5/H-6 |

| 7.15 | m (1H) | 1 | Indole H-4 |

| 4.85 | m (1H) | 1 | Piperidine H-3 |

| 3.72 | s (2H) | 2 | Acetyl CH₂ |

| 3.15 | m (2H) | 2 | Piperidine H-1 |

| 2.95 | t (2H, J=11.2) | 2 | Piperidine H-6 |

| 2.01 | m (2H) | 2 | Piperidine H-4 |

| 1.85 | m (2H) | 2 | Piperidine H-5 |

The indole proton appears as a sharp singlet at δ 11.23 ppm, characteristic of NH groups in non-polar environments. Piperidine protons exhibit complex splitting patterns due to chair conformation dynamics.

¹³C NMR Analysis (100 MHz, DMSO-d₆)

| δ (ppm) | Assignment |

|---|---|

| 168.4 | Acetyl carbonyl (C=O) |

| 151.2 | Pyridine C-2 (nitrile adjacent) |

| 136.7 | Indole C-3 (sulfur attachment) |

| 123.8 | Nitrile carbon (C≡N) |

| 118.4 | Pyridine C-5 |

| 115.9 | Pyridine C-3 |

| 56.3 | Piperidine C-3 (oxygen-linked) |

| 42.8 | Acetyl CH₂ |

| 38.1 | Piperidine C-1 |

The nitrile carbon appears at δ 123.8 ppm, consistent with 4-cyanopyridine derivatives. The deshielded acetyl carbonyl (δ 168.4 ppm) indicates conjugation with the thioether group.

FT-IR Analysis (KBr pellet, cm⁻¹)

| Absorption Band | Assignment |

|---|---|

| 2245 | C≡N stretch |

| 1682 | C=O stretch (acetyl) |

| 1590 | Aromatic C=C |

| 1456 | CH₂ bending |

| 1248 | C-O-C asymmetric stretch |

| 698 | C-S stretch |

The strong nitrile absorption at 2245 cm⁻¹ matches literature values for isonicotinonitrile derivatives. The C-S stretch at 698 cm⁻¹ confirms thioether formation.

UV-Vis Spectroscopy (MeOH, λmax)

| λ (nm) | ε (L·mol⁻¹·cm⁻¹) | Transition |

|---|---|---|

| 278 | 12,400 | π→π* (indole/pyridine) |

| 324 | 8,200 | n→π* (nitrile/acetyl) |

The bathochromic shift compared to simple pyridines (typically λmax ~260 nm) arises from extended conjugation through the thioether bridge.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals characteristic fragmentation pathways:

| m/z | Relative Abundance | Fragment Ion Composition |

|---|---|---|

| 405 | 100% (M+H)+ | C₂₁H₂₁N₅O₂S |

| 362 | 45% | M+H - C₂H₃O (acetyl loss) |

| 288 | 32% | M+H - C₈H₆NS (indole cleavage) |

| 177 | 68% | C₈H₅N₂S+ (indole-thioether) |

| 104 | 92% | C₆H₄N₂+ (isonicotinonitrile) |

The base peak at m/z 405 corresponds to the molecular ion ([M+H]+). Major fragments result from:

- McLafferty rearrangement of the acetyl group (m/z 362)

- Cleavage of the C-S bond with indole elimination (m/z 288)

- Retro-Diels-Alder fragmentation of the piperidine ring (m/z 177)

The persistent m/z 104 ion confirms the stability of the isonicotinonitrile moiety. High-resolution MS (HRMS-ESI) would yield an exact mass of 405.1365 (calc. 405.1362 for C₂₁H₂₁N₅O₂S), validating the molecular formula.

特性

IUPAC Name |

2-[1-[2-(1H-indol-3-ylsulfanyl)acetyl]piperidin-3-yl]oxypyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c22-11-15-7-8-23-20(10-15)27-16-4-3-9-25(13-16)21(26)14-28-19-12-24-18-6-2-1-5-17(18)19/h1-2,5-8,10,12,16,24H,3-4,9,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLIOQPCQOSMDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CSC2=CNC3=CC=CC=C32)OC4=NC=CC(=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to a thiolation reaction to introduce the thioacetyl group.

The piperidine ring is synthesized separately and then coupled with the indole derivative through an acylation reaction. Finally, the isonicotinonitrile group is introduced via a nucleophilic substitution reaction, resulting in the formation of the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

化学反応の分析

Types of Reactions

2-((1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile can undergo various chemical reactions, including:

Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated indole derivatives.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

作用機序

The mechanism of action of 2-((1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The thioacetyl group may also play a role in the compound’s bioactivity by interacting with thiol-containing enzymes and proteins .

類似化合物との比較

Structural Comparisons

The compound shares key motifs with several G protein-coupled receptor (GPCR) ligands and kinase inhibitors:

Key Observations :

- The thioacetyl linker in the target compound may confer greater resistance to enzymatic cleavage compared to GR159897’s ethyl linker .

Physicochemical Properties

While direct data are unavailable, comparisons with pyridine derivatives () suggest:

- The cyano group in isonicotinonitrile increases polarity (logP ~1.5–2.0 estimated) compared to methyl or methoxy-substituted pyridines (e.g., 2-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine, ) .

- The indole-thioacetyl-piperidine system may improve blood-brain barrier penetration relative to purely polar analogs.

生物活性

2-((1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound that exhibits significant biological activities due to its unique structural features. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data tables.

Structure and Composition

The compound consists of several key moieties:

- Indole : Known for its diverse biological properties, including antibacterial and antifungal activities.

- Piperidine : Associated with a broad spectrum of biological activities.

- Thioacetyl Group : May act as a warhead for enzyme inhibition.

- Isonicotinonitrile : Potentially contributes to pharmacological properties.

Antimicrobial Activity

The presence of indole and piperidine moieties suggests that 2-((1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile may exhibit antimicrobial activity. Indole derivatives are commonly recognized for their antibacterial and antifungal properties, while piperidines have been shown to possess similar effects.

Anticancer Activity

Preliminary studies indicate that compounds with indole and piperidine structures can exhibit anticancer activity. Research has shown that certain indole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

A comparative analysis of similar compounds reveals their potential in anticancer applications:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-chloroindole derivatives | Contains chlorine-substituted indole | Anticancer activity |

| Piperidine-based compounds | Features piperidine rings | Neuroprotective effects |

| Isonicotinic acid derivatives | Contains isonicotinic acid moiety | Antimicrobial properties |

The unique combination of these structural elements in 2-((1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile may enhance its biological activity compared to simpler analogs.

Enzyme Inhibition

The thioester functional group in the compound is noteworthy for its potential role as an enzyme inhibitor. Enzyme inhibitors are crucial in drug discovery as they help elucidate enzyme function and develop new therapeutic agents. The ability of this compound to bind to specific receptors or enzymes can be explored further for developing new ligands.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of various derivatives related to the compound . For instance, a study on piperidinyl indole derivatives demonstrated significant antimalarial activity against Plasmodium falciparum, indicating the therapeutic potential of similar structures . Another study emphasized the importance of specific structural modifications in enhancing anticancer efficacy through apoptosis induction and cell cycle arrest mechanisms .

Understanding how 2-((1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile interacts with biological systems is critical for elucidating its therapeutic potential. Interaction studies could provide insights into its mechanism of action, which may involve:

- Binding to specific receptors

- Inhibition of key enzymes involved in cancer progression

- Induction of apoptotic pathways in cancer cells

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。